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N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is a chemical compound characterized by its unique cyclopropane ring structure and the presence of a nitrophenyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 220.23 g/mol. The compound features a carboxamide functional group, which contributes to its chemical reactivity and potential biological activity.
Research into the biological activity of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide suggests potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, modulating enzyme activities or cellular processes. Its mechanism of action could involve the inhibition of cell proliferation or induction of apoptosis in cancer cells, although further studies are required to fully elucidate these effects .
The synthesis of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide typically involves several steps:
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has various applications in:
Studies on interaction mechanisms indicate that N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide may bind to specific enzymes or receptors, influencing their activity. The pathways involved could include modulation of signaling cascades that lead to altered cellular responses, particularly in cancer cells where it may inhibit growth or induce death .
Several compounds share structural similarities with N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,2-Dichloro-1-methyl-N-(4'-nitrobiphenyl-4-yl)cyclopropanecarboxamide | Contains dichloro substituents | Unique combination of chlorinated and nitro groups |
| N-(4-chloro-2-methoxy-5-nitrophenyl)benzamide | Benzamide core instead of cyclopropane | Different functional group leading to varied biological activity |
| Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl | Contains thiadiazole moiety | Distinctive due to sulfur-containing heterocycle |
The uniqueness of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide lies in its specific combination of structural features that confer distinct chemical and biological properties compared to these similar compounds .